1-(Cyanomethyl)cyclopropanecarbonitrile
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Overview
Description
1-(Cyanomethyl)cyclopropanecarbonitrile is an organic compound with the molecular formula C₆H₆N₂. It is characterized by a cyclopropane ring substituted with a cyanomethyl group and a nitrile group.
Preparation Methods
The synthesis of 1-(Cyanomethyl)cyclopropanecarbonitrile can be achieved through several methods. One common approach involves the reaction of cyclopropanecarbonitrile with cyanomethyl reagents under specific conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(Cyanomethyl)cyclopropanecarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Cyanomethyl)cyclopropanecarbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Cyanomethyl)cyclopropanecarbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various biochemical reactions, leading to the formation of active metabolites. These metabolites can interact with enzymes and receptors, modulating their activity and resulting in specific biological effects .
Comparison with Similar Compounds
1-(Cyanomethyl)cyclopropanecarbonitrile can be compared with other similar compounds, such as:
Cyclopropanecarbonitrile: Lacks the cyanomethyl group, resulting in different reactivity and applications.
Cyclohexanecarbonitrile: Contains a cyclohexane ring instead of a cyclopropane ring, leading to variations in chemical properties and uses.
Properties
IUPAC Name |
1-(cyanomethyl)cyclopropane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2/c7-4-3-6(5-8)1-2-6/h1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKDSNUAWDDKJNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC#N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
106.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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